(S)-10-Methyl-1-dodecanol
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Overview
Description
(S)-10-Methyl-1-dodecanol is a chiral alcohol with the molecular formula C13H28O It is characterized by a hydroxyl group (-OH) attached to a carbon chain with a methyl group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-10-Methyl-1-dodecanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (S)-10-Methyl-1-dodecanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone or aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-10-Methyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in pyridine at low temperatures.
Major Products Formed
Oxidation: (S)-10-Methyl-1-dodecanal or (S)-10-Methyl-1-dodecanone.
Reduction: (S)-10-Methyldodecane.
Substitution: (S)-10-Methyl-1-dodecyl chloride or bromide.
Scientific Research Applications
(S)-10-Methyl-1-dodecanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-10-Methyl-1-dodecanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-10-Methyl-1-dodecanol: The enantiomer of (S)-10-Methyl-1-dodecanol with similar chemical properties but different biological activities.
10-Methyl-1-undecanol: A structurally similar compound with one less carbon atom in the chain.
10-Methyl-1-tridecanol: A structurally similar compound with one more carbon atom in the chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other structurally similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity.
Properties
CAS No. |
71777-33-8 |
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Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
(10S)-10-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3/t13-/m0/s1 |
InChI Key |
PVVKVEDVVCORDX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCO |
Origin of Product |
United States |
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